1-Aminocycloheptanecarboxylic acid
Overview
Description
1-Aminocycloheptanecarboxylic acid is an organic compound with the molecular formula C8H15NO2. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is characterized by a seven-membered cycloheptane ring with an amino group and a carboxylic acid group attached to the same carbon atom. It is a white to yellow solid at room temperature and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
It is structurally similar to 1-aminocyclopropanecarboxylic acid (acc), which is known to target 1-aminocyclopropane-1-carboxylate deaminase in pseudomonas sp .
Mode of Action
Acc, a structurally similar compound, is known to be a precursor of the plant hormone ethylene . It’s plausible that 1-Aminocycloheptanecarboxylic acid may have a similar role in certain biochemical processes.
Biochemical Pathways
Acc is known to be involved in the biosynthesis of ethylene, a plant hormone . Ethylene influences many aspects of plant growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and the response to abiotic and biotic stress .
Result of Action
Acc, a structurally similar compound, is known to play a role in plant growth and development as a precursor to the plant hormone ethylene .
Action Environment
For instance, the production of ethylene from ACC can be influenced by factors such as light, temperature, and other hormones .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 1-Aminocycloheptanecarboxylic acid is not well-understood. It’s possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These potential mechanisms need to be investigated further .
Metabolic Pathways
It’s possible that it may have effects on metabolic flux or metabolite levels, but this remains to be confirmed through experimental studies .
Transport and Distribution
It’s possible that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation, but this remains to be confirmed through experimental studies .
Subcellular Localization
It’s possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles, but this remains to be confirmed through experimental studies .
Preparation Methods
1-Aminocycloheptanecarboxylic acid can be synthesized through several methods. One common method involves the ammonolysis of cycloheptane acetic acid. In this process, cycloheptane acetic acid reacts with ammonia to produce this compound . Another method involves the use of transition metal catalysts in organic synthesis, which can facilitate the formation of the desired compound under specific reaction conditions .
Chemical Reactions Analysis
1-Aminocycloheptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Scientific Research Applications
1-Aminocycloheptanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
1-Aminocycloheptanecarboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic acid: A smaller ring structure with similar functional groups, used as a precursor for the plant hormone ethylene.
1-Aminocyclohexanecarboxylic acid: A six-membered ring analog with different chemical properties and applications.
1-Aminocyclooctanecarboxylic acid: An eight-membered ring analog with unique structural and functional characteristics. The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its analogs
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers.
Properties
IUPAC Name |
1-aminocycloheptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-8(7(10)11)5-3-1-2-4-6-8/h1-6,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINRZEIPFQHEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219717 | |
Record name | 1-Aminocycloheptanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6949-77-5 | |
Record name | 1-Aminocycloheptanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6949-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminocycloheptanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-AMINOCYCLOHEPTANECARBOXYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aminocycloheptanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-1-cycloheptanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Aminocycloheptanecarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WG8XGP442 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of incorporating 1-aminocycloheptanecarboxylic acid (Ac7c) into peptides composed of L-leucine (Leu)?
A1: Research indicates that incorporating Ac7c into peptides consisting of L-leucine leads to the adoption of similar structures in solution compared to peptides containing dipropylglycine (Dpg), despite Dpg having an acyclic side chain while Ac7c has a cyclic one. [] Both Dpg- and Ac7c-containing L-leucine peptides exhibit a preference for a right-handed (P) 310-helix conformation in solution. [] This suggests that the cyclic nature of Ac7c's side chain does not significantly alter the conformational preference in this specific context.
Q2: Are there any notable structural differences in the conformational preferences of dipropylglycine (Dpg) and this compound (Ac7c) when they are part of homopeptides?
A2: Yes, while both Dpg and Ac7c induce similar conformations when incorporated within L-leucine peptides, their behavior differs in homopeptides. [] Dpg homopeptides demonstrate a preference for planar structures, whereas Ac7c homopeptides favor helical conformations. [] This difference highlights the impact of side chain cyclicity on the inherent conformational preferences of these amino acids in the absence of other influencing factors.
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